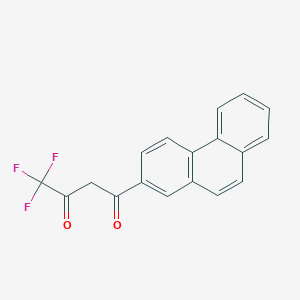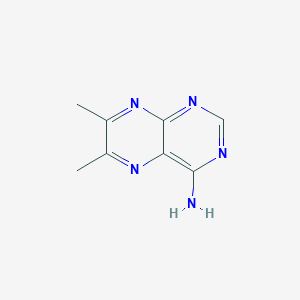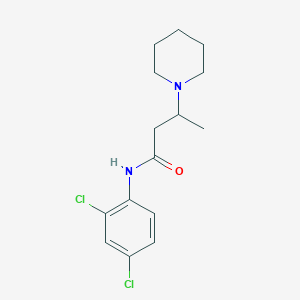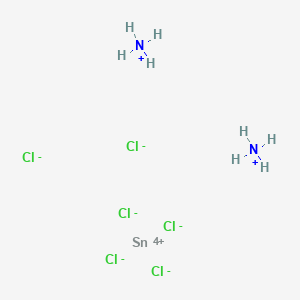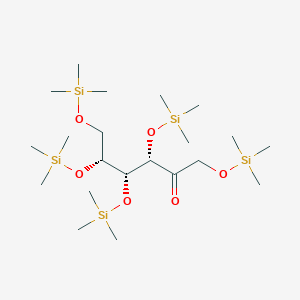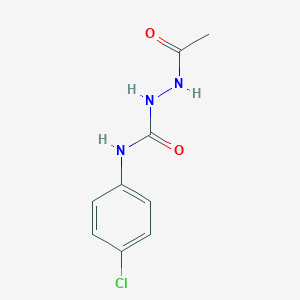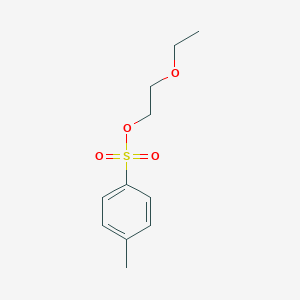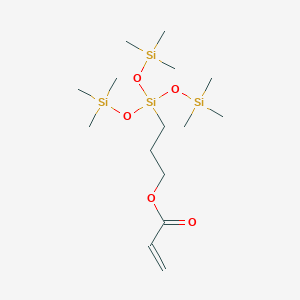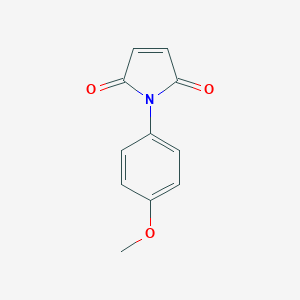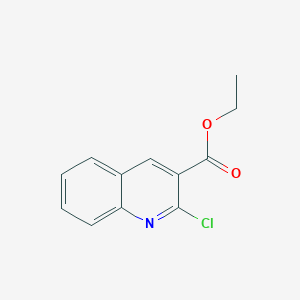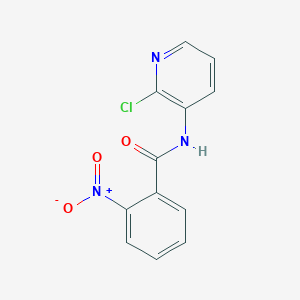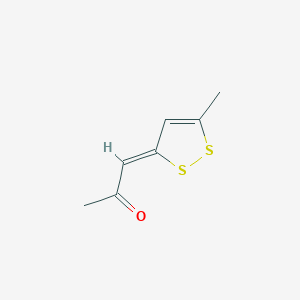
2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)-, also known as DMDCS, is a sulfur-containing compound that has been extensively studied for its potential applications in various fields of science. DMDCS is a yellowish liquid with a strong odor and is soluble in organic solvents.
Mechanism Of Action
The mechanism of action of 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- is not fully understood. However, it is believed that 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- can form covalent bonds with thiol groups in proteins, leading to changes in protein structure and function. 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the transmission of nerve impulses.
Biochemical And Physiological Effects
2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- can inhibit the growth of cancer cells and induce cell death. 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the transmission of nerve impulses. In vivo studies have shown that 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- can reduce the growth of tumors in mice.
Advantages And Limitations For Lab Experiments
One advantage of 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- is its ability to form stable metal complexes, which can be used in various applications. 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- is also relatively easy to synthesize and purify. However, one limitation of 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- is its strong odor, which can be unpleasant to work with. 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- is also toxic and should be handled with care.
Future Directions
There are several future directions for research on 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)-. One area of research is the development of new metal complexes using 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- as a ligand. These complexes could have interesting properties and potential applications in various fields. Another area of research is the development of 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)--based fluorescent probes for imaging. These probes could be used to study protein structure and function in living cells. Finally, 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- could be further studied for its potential as an anti-cancer agent.
Synthesis Methods
2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- can be synthesized by the reaction of 5-methyl-1,2-dithiol-3-one with acetone in the presence of a base catalyst. The reaction yields 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- as the major product along with some minor by-products. The synthesis of 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- has been optimized to improve the yield and purity of the product.
Scientific Research Applications
2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- has been studied for its potential applications in various fields of science, including material science, catalysis, and biology. 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- can be used as a ligand in coordination chemistry to form metal complexes with interesting properties. 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- has also been used as a catalyst in organic reactions, such as the Michael addition and the Friedel-Crafts reaction. In biology, 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- has been studied for its potential as an anti-cancer agent and as a fluorescent probe for imaging.
properties
CAS RN |
1005-55-6 |
|---|---|
Product Name |
2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- |
Molecular Formula |
C7H8OS2 |
Molecular Weight |
172.3 g/mol |
IUPAC Name |
(1Z)-1-(5-methyldithiol-3-ylidene)propan-2-one |
InChI |
InChI=1S/C7H8OS2/c1-5(8)3-7-4-6(2)9-10-7/h3-4H,1-2H3/b7-3- |
InChI Key |
YAIGSGPVNPIUNY-CLTKARDFSA-N |
Isomeric SMILES |
CC1=C/C(=C/C(=O)C)/SS1 |
SMILES |
CC1=CC(=CC(=O)C)SS1 |
Canonical SMILES |
CC1=CC(=CC(=O)C)SS1 |
synonyms |
1-(5-Methyl-3H-1,2-dithiol-3-ylidene)-2-propanone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



